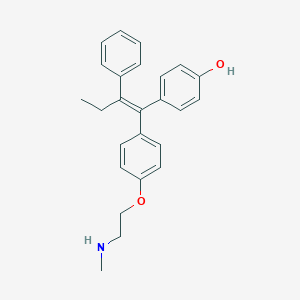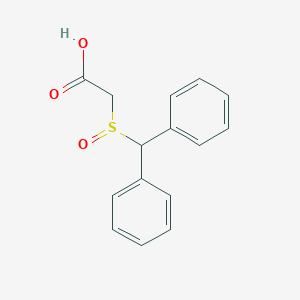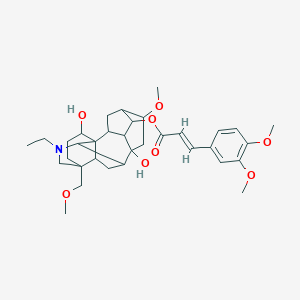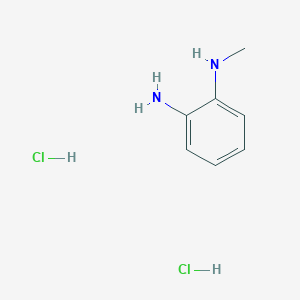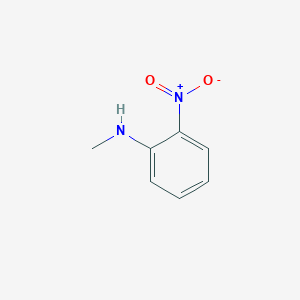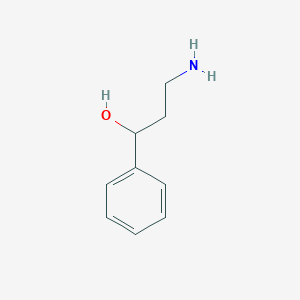
3-Amino-1-phenylpropan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
3-Amino-1-phenylpropan-1-ol and its derivatives can be synthesized through various methods. For instance, asymmetric autocatalysis mediated by a catalytic amount of amines in the addition of diethylzinc to benzaldehyde has been employed for the synthesis of (R)-1-phenylpropan-1-ol, showcasing a method of obtaining enantioselective compounds (ShengJian et al., 1993). Another approach involves the synthesis of 2-substituted 2-aminopropane-1,3-diols, indicating the versatility in modifying the compound to enhance its immunosuppressive activity (Kiuchi et al., 2000).
Molecular Structure Analysis
The molecular structure of 3-Amino-1-phenylpropan-1-ol under pressure reveals an extended conformation in the crystalline state, differing from the pseudo-ring conformers observed in gaseous and liquid states. This polar arrangement is crucial for understanding the compound's reactivity and interactions, as determined through X-ray diffraction studies (Gajda & Katrusiak, 2008).
Chemical Reactions and Properties
3-Amino-1-phenylpropan-1-ol undergoes various chemical reactions, including dehydrogenation, hydrogenolysis, isomerization, and hydrogenation, as observed with carbonylperchloratobis(triphenylphosphine)iridium(I) and carbonyldihydridoperchloratobis(triphenylphosphine)-iridium(III). These reactions are fundamental in exploring the compound's potential as a precursor for various chemical syntheses (Chin, Shin, & Kim, 1988).
Physical Properties Analysis
The physical properties, such as crystalline structure and freezing pressure, have been thoroughly investigated, providing insights into its stability under different conditions. The pressure-frozen structure reveals the compound's adaptability and potential for various applications, depending on its physical state (Gajda & Katrusiak, 2008).
Chemical Properties Analysis
The chemical properties of 3-Amino-1-phenylpropan-1-ol derivatives, such as their inhibitory effects on polyamine biosynthesis and immunosuppressive activities, are crucial for medicinal chemistry. These properties are influenced by the compound's structure and the introduction of various substituents, highlighting its versatility and potential for drug development (Khomutov et al., 1985).
Applications De Recherche Scientifique
-
Organic Synthesis
-
Synthesis of Dapoxetine
-
Synthesis of Unnatural Tripeptide
-
Reaction with Nitriles to Form Oxazolines
Safety And Hazards
3-Amino-1-phenylpropan-1-ol is classified as a skin corrosive and serious eye irritant . It is harmful if swallowed and causes severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and wearing protective clothing .
Propriétés
IUPAC Name |
3-amino-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIYHIOQVWTXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964752 | |
| Record name | 3-Amino-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-phenylpropan-1-ol | |
CAS RN |
5053-63-4 | |
| Record name | α-(2-Aminoethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5053-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


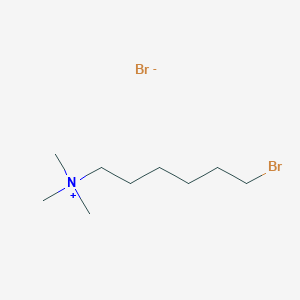
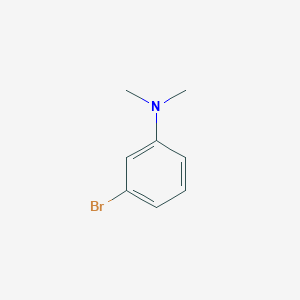
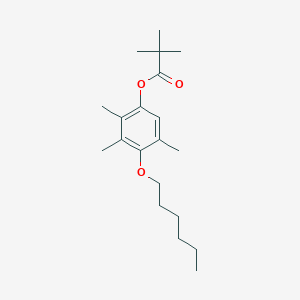
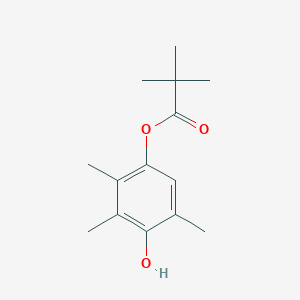
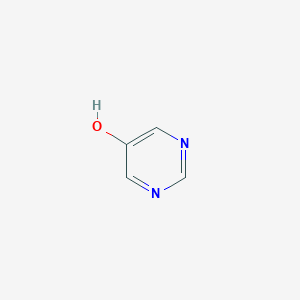
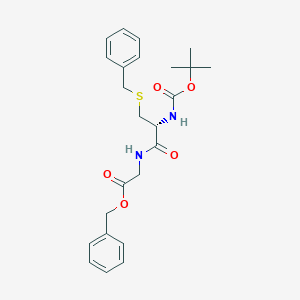
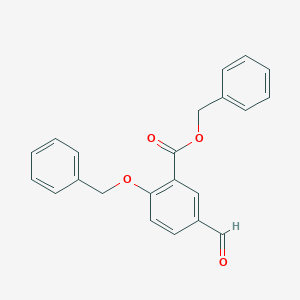
![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)
